Ipratropium bromide

説明

This compound is the bromide salt form of ipratropium, a synthetic derivative of the alkaloid atropine with anticholinergic properties. Ipratropium antagonizes the actions of acetylcholine at parasympathetic, postganglionic, effector-cell junctions. When inhaled, ipratropium binds competitively to cholinergic receptors in the bronchial smooth muscle thereby blocking the bronchoconstrictor actions of the acetylcholine mediated vagal impulses. Inhibition of the vagal tone leads to dilation of the large central airways resulting in bronchodilation.

Structure

3D Structure of Parent

特性

IUPAC Name |

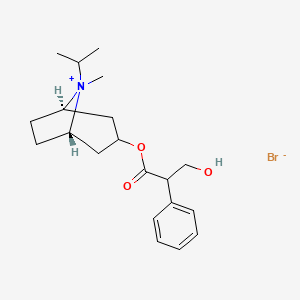

[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1/t16-,17+,18?,19?,21?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHLMOSXCXGLMMN-CLTUNHJMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60205-81-4 (Parent) | |

| Record name | Ipratropium bromide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022254246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60858923, DTXSID10860753 | |

| Record name | Ipratropium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Isopropylnoratropine methobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22254-24-6, 24358-20-1, 58073-59-9, 60251-88-9 | |

| Record name | Ipratropium bromide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022254246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Isopropylnoratropine methobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024358201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (endo,Anti)-(1)-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo(3.2.1)octane bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058073599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (exo,Syn)-(1)-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo(3.2.1)octane bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060251889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ipratropium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Isopropylnoratropine methobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (exo,syn)-(±)-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo[3.2.1]octane bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ipratropium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Endo-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo[3.2.1]octane bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IPRATROPIUM BROMIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJV4X1P2Z1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ipratropium Bromide: A Technical Guide on its Mechanism of Action in Smooth Muscle

For: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular and cellular mechanisms through which ipratropium bromide exerts its effects on smooth muscle cells, with a primary focus on the airways. It details the underlying signaling pathways, presents quantitative binding data, and outlines a standard experimental protocol for assessing its activity.

Core Mechanism of Action

This compound is a synthetic, non-selective, short-acting muscarinic antagonist (SAMA) and a quaternary ammonium derivative of atropine.[][2] Its primary clinical application is in the management of chronic obstructive pulmonary disease (COPD) to induce bronchodilation.[][3] The therapeutic effect is achieved by competitively inhibiting the action of acetylcholine (ACh) at muscarinic receptors on airway smooth muscle cells.[2][4]

In the respiratory system, the parasympathetic nervous system provides the dominant neural control of airway smooth muscle tone.[5][6] Nerve impulses trigger the release of ACh, which binds to M3 muscarinic receptors on the surface of smooth muscle cells, initiating a signaling cascade that leads to bronchoconstriction.[4][7][8] this compound acts as a competitive antagonist at these receptors, preventing ACh from binding and thereby blocking the constrictive signal.[4][7] This blockade results in the relaxation of airway smooth muscle and subsequent bronchodilation.[4]

While ipratropium is non-selective and blocks M1, M2, and M3 receptor subtypes, its primary bronchodilatory effect is mediated through the antagonism of M3 receptors.[8]

Molecular Signaling Pathway

The contraction of airway smooth muscle is a calcium-dependent process initiated by M3 receptor activation. This compound interrupts this cascade at the initial step.

Acetylcholine-Induced Contraction Cascade

The binding of acetylcholine to the Gq protein-coupled M3 receptor on smooth muscle cells triggers a well-defined signaling pathway.[6] This activation stimulates the enzyme phospholipase C (PLC), which in turn hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 diffuses through the cytoplasm and binds to its receptors on the sarcoplasmic reticulum, prompting the release of stored calcium (Ca²⁺) ions into the cytosol.[6] The elevated intracellular Ca²⁺ concentration leads to the formation of a Ca²⁺-calmodulin complex.[] This complex activates myosin light chain kinase (MLCK), which phosphorylates the regulatory light chains of myosin. This phosphorylation enables the cross-bridge cycling between myosin heads and actin filaments, resulting in smooth muscle contraction.

Ipratropium-Mediated Inhibition

This compound competitively occupies the binding site on the M3 receptor, physically preventing acetylcholine from activating it.[4][7] This antagonism blocks the entire downstream signaling cascade, preventing the PLC-mediated generation of IP3 and the subsequent release of intracellular calcium.[7] By inhibiting this pathway, ipratropium prevents the increase in cyclic guanosine monophosphate (cGMP) that is typically induced by acetylcholine's interaction with muscarinic receptors.[3][7][8] The ultimate effect is the prevention of myosin light chain phosphorylation, leading to smooth muscle relaxation and bronchodilation.

Quantitative Data: Receptor Binding Affinity

This compound demonstrates high affinity for muscarinic receptors. Its non-selective nature is evident in its comparable binding affinities across the M1, M2, and M3 receptor subtypes.[9] Competition binding studies using human airway smooth muscle have quantified this affinity.[2][9]

| Parameter | Receptor Target | Tissue Source | Value (nM) | Citation(s) |

| Ki (Inhibition Constant) | Muscarinic Receptors (non-selective) | Human Airway Smooth Muscle | 0.5 - 3.6 | [2][9] |

Table 1: Binding Affinity of this compound

Experimental Protocols: In Vitro Assessment

The pharmacological activity of this compound on smooth muscle is commonly assessed using in vitro organ bath studies.[10] This technique allows for the direct measurement of tissue contractility in a controlled ex vivo environment.[10][11]

Protocol: Isometric Tension Measurement in Airway Smooth Muscle

Objective: To quantify the inhibitory effect of this compound on acetylcholine-induced contraction of tracheal smooth muscle strips.

Methodology:

-

Tissue Preparation:

-

Mounting and Equilibration:

-

Each tissue strip is suspended vertically in an organ bath chamber containing a physiological salt solution (e.g., Krebs-Henseleit buffer).[10]

-

The solution is maintained at 37°C and continuously aerated with 95% O₂ and 5% CO₂ (carbogen).[11]

-

One end of the strip is anchored to a fixed point, while the other is connected to an isometric force transducer to record tension.[13]

-

The tissue is allowed to equilibrate for 60-90 minutes under a predetermined resting tension (e.g., 1.0 g).

-

-

Contraction and Inhibition Assay:

-

A cumulative concentration-response curve is generated by adding increasing concentrations of a contractile agonist, such as acetylcholine, to the bath.[14]

-

After the maximum contraction is recorded, the tissue is washed repeatedly with fresh buffer to return to baseline tension.

-

The tissue is then pre-incubated with a specific concentration of this compound for approximately 30 minutes.[10]

-

The acetylcholine concentration-response curve is repeated in the presence of this compound.

-

-

Data Analysis:

-

The contractile force is measured and recorded by the transducer.

-

The responses are typically expressed as a percentage of the maximum contraction induced by a high concentration of a depolarizing agent like potassium chloride (KCl).

-

The concentration-response curves for acetylcholine, with and without the antagonist, are plotted.

-

Pharmacological parameters, such as the IC₅₀ (half-maximal inhibitory concentration) for this compound, can be calculated to quantify its potency.

-

References

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Muscarinic receptor signaling in the pathophysiology of asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is this compound used for? [synapse.patsnap.com]

- 8. droracle.ai [droracle.ai]

- 9. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dmt.dk [dmt.dk]

- 11. Human Myometrial Contractility Assays [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. reprocell.com [reprocell.com]

- 14. researchgate.net [researchgate.net]

Ipratropium Bromide: A Technical Whitepaper on Muscarinic Receptor Subtype Selectivity

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the muscarinic acetylcholine receptor (mAChR) subtype selectivity profile of ipratropium bromide. It is intended to be a comprehensive resource, incorporating quantitative binding and functional data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows.

Executive Summary

This compound is a non-selective, competitive muscarinic receptor antagonist.[1] Its therapeutic efficacy, particularly in the treatment of chronic obstructive pulmonary disease (COPD), is primarily attributed to its blockade of M3 receptors on airway smooth muscle and submucosal glands, leading to bronchodilation and reduced mucus secretion.[1][2] While it exhibits high affinity for the M1, M2, and M3 receptor subtypes, comprehensive quantitative binding data for M4 and M5 subtypes are not consistently available in publicly accessible literature. This guide summarizes the existing quantitative data, outlines the standard experimental protocols for determining such selectivity, and illustrates the distinct signaling cascades initiated by each of the five muscarinic receptor subtypes.

Quantitative Data on Muscarinic Receptor Subtype Selectivity

The selectivity of this compound is characterized by its binding affinity (Ki or IC50) and functional potency (pA2) at each of the five muscarinic receptor subtypes (M1-M5).

Binding Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor. These assays measure the displacement of a radiolabeled ligand by the unlabeled compound of interest (in this case, this compound). The data consistently indicate that this compound is a high-affinity, non-selective antagonist at M1, M2, and M3 receptors.

| Receptor Subtype | Ligand | Parameter | Value (nM) | Source Tissue/Cell Line |

| M1 | This compound | IC50 | 2.9 | Recombinant |

| M2 | This compound | IC50 | 2.0 | Recombinant |

| M3 | This compound | IC50 | 1.7 | Recombinant |

| M1-M3 | This compound | Ki | 0.5 - 3.6 | Human Peripheral Lung & Airway Smooth Muscle |

| M4 | This compound | Ki | Data Not Available | - |

| M5 | This compound | Ki | Data Not Available | - |

Functional Potency

Functional assays measure the ability of an antagonist to inhibit the response induced by an agonist. The pA2 value is a measure of the antagonist's potency, where a higher pA2 value indicates greater potency.

| Receptor Subtype | Assay Type | Parameter | Value | Species |

| M3 | Acetylcholine-induced bronchoconstriction | pA2 | 8.39 | Rat (isolated lungs) |

Experimental Protocols and Workflows

The determination of muscarinic receptor subtype selectivity involves a series of well-established in vitro pharmacological assays.

Experimental Workflow for Determining Receptor Selectivity

The general workflow for assessing the selectivity of a compound like this compound involves preparing a source of the target receptors, followed by binding and functional assays to determine affinity and potency.

Radioligand Competition Binding Assay Protocol (Generalized)

This protocol is used to determine the binding affinity (Ki) of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

-

Membrane Preparation :

-

Homogenize cells or tissues expressing the muscarinic receptor subtype of interest in a cold buffer (e.g., Tris-HCl) with protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Assay Setup :

-

In a 96-well plate, add the following to each well in the specified order:

-

Assay buffer.

-

A range of concentrations of the unlabeled competitor (e.g., this compound).

-

A fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS), typically at a concentration close to its dissociation constant (Kd).

-

The prepared cell membranes.

-

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known muscarinic antagonist like atropine).

-

-

Incubation :

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Termination and Filtration :

-

Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/B or GF/C), which traps the membranes with bound radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification and Data Analysis :

-

Dry the filter plate and add a scintillation cocktail.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

GTPγS Binding Assay Protocol (Generalized)

This functional assay measures the activation of G proteins coupled to the receptor of interest. For an antagonist like this compound, it is used to determine its ability to inhibit agonist-stimulated G protein activation.

-

Membrane Preparation :

-

Prepare cell membranes expressing the desired muscarinic receptor subtype as described in the radioligand binding assay protocol.

-

-

Assay Setup :

-

In a 96-well plate, add the following to each well:

-

Assay buffer containing GDP (to ensure G proteins are in an inactive state) and MgCl2.

-

A range of concentrations of the antagonist (this compound).

-

A fixed concentration of a muscarinic agonist (e.g., carbachol), typically at its EC80 concentration.

-

The prepared cell membranes.

-

-

Pre-incubate the plate to allow the antagonist to bind to the receptors.

-

-

Initiation of Reaction :

-

Initiate the G protein activation by adding [³⁵S]GTPγS, a non-hydrolyzable GTP analog.

-

-

Incubation :

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.

-

-

Termination and Filtration :

-

Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate, similar to the binding assay.

-

Wash the filters with ice-cold wash buffer.

-

-

Quantification and Data Analysis :

-

Dry the filter plate, add a scintillation cocktail, and measure radioactivity.

-

Plot the amount of [³⁵S]GTPγS bound against the antagonist concentration.

-

Determine the IC50 of the antagonist for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.

-

This data can be used to calculate the antagonist's functional potency (e.g., KB).

-

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological effects through two primary signaling cascades depending on the G protein to which they couple. M1, M3, and M5 receptors couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.

M1, M3, and M5 Receptor Signaling (Gq/11 Pathway)

Activation of these receptors leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).

M2 and M4 Receptor Signaling (Gi/o Pathway)

Activation of M2 and M4 receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ-subunits of the Gi/o protein can also directly modulate ion channels, such as opening potassium channels, leading to hyperpolarization.

Conclusion

This compound is a potent, non-selective muscarinic receptor antagonist with high affinity for at least the M1, M2, and M3 subtypes. Its clinical utility in respiratory diseases is primarily mediated by the blockade of M3 receptors in the airways. The lack of selectivity, particularly the antagonism of presynaptic M2 autoreceptors, can theoretically lead to an increase in acetylcholine release, which might counteract its therapeutic effect to some extent.[4] A thorough understanding of its interaction with all five muscarinic receptor subtypes, determined through rigorous binding and functional assays, is crucial for the rational design and development of next-generation, more selective muscarinic antagonists for various therapeutic applications.

References

- 1. [Regulation of bronchial tone in chronic obstructive pulmonary disease (COPD): role of muscarinic receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Downstream Signaling Pathways Affected by Ipratropium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipratropium bromide is a cornerstone therapeutic agent for obstructive airway diseases, primarily functioning as a non-selective competitive antagonist of muscarinic acetylcholine receptors (mAChRs). Its clinical efficacy in inducing bronchodilation and reducing mucus secretion stems from its direct intervention in the downstream signaling cascades initiated by acetylcholine in the airways. This technical guide provides an in-depth exploration of the molecular pathways affected by this compound, with a focus on its action on M2 and M3 muscarinic receptor subtypes. We present quantitative data on receptor affinity and physiological effects, detail key experimental protocols for studying these pathways, and provide visual diagrams of the signaling cascades and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

This compound is a quaternary ammonium derivative of atropine that is widely used as a bronchodilator in the management of chronic obstructive pulmonary disease (COPD) and, to a lesser extent, asthma.[1][2] Its pharmacological action is mediated through the blockade of muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs) pivotal in regulating airway smooth muscle tone and glandular secretions.[3][4] In the human airway, the M3 receptor subtype, expressed on smooth muscle cells and submucosal glands, is the primary mediator of bronchoconstriction and mucus secretion.[5][6] The M2 receptor subtype is found on postganglionic parasympathetic nerve endings, where it functions as an autoreceptor to inhibit further acetylcholine release, and also on airway smooth muscle, where it counteracts beta-agonist-induced relaxation.[2][7][8]

As a non-selective antagonist, this compound competitively inhibits acetylcholine binding at these receptors, thereby preventing the activation of their respective downstream signaling pathways.[6][9] This guide will dissect these pathways, providing the technical details necessary for advanced research and development.

Core Mechanism of Action: Muscarinic Receptor Antagonism

The fundamental mechanism of this compound is the competitive, reversible antagonism of acetylcholine at muscarinic receptors. Its therapeutic effects in the airways are primarily due to the blockade of M3 receptors, while its non-selectivity also leads to the blockade of M2 autoreceptors.[2][6]

Quantitative Data: Receptor Binding and Physiological Effects

The affinity of this compound for muscarinic receptor subtypes and its physiological impact have been quantified in various studies. The following tables summarize key quantitative findings.

| Parameter | Receptor Subtype | Value | Species/Cell Type | Reference |

| IC₅₀ | M1 | 2.9 nM | - | [10] |

| M2 | 2.0 nM | - | [10] | |

| M3 | 1.7 nM | - | [10] | |

| Ki | Muscarinic Receptors | 0.21 ± 0.02 nM | Rat Lung | [5] |

| Bmax | Muscarinic Receptors | 0.034 ± 0.010 pmol/mg protein | Rat Lung (COPD model) | [4] |

| Kd | Muscarinic Receptors | 23 ± 11 pmol/L | Rat Lung (COPD model) | [4] |

| Table 1: this compound Receptor Binding Affinity. |

| Parameter | Condition | Effect of this compound | Quantitative Change | Species/Cell Type | Reference |

| BKCa Channel Open Probability (P₀) | Chronic Hypoxia | Reversal of hypoxia-induced P₀ decrease | P₀ increased from 0.15 ± 0.04 to 0.28 ± 0.09 | Rat Tracheal Smooth Muscle Cells | [11] |

| Muscarinic Receptor Density (Bmax) | 30-day Inhalation | Upregulation of receptors | Increased from 0.034 ± 0.010 to 0.049 ± 0.016 pmol/mg protein | Rat Lung (COPD model) | [4][12] |

| Tracheal Tissue Contraction | Insulin-Induced | Inhibition of contraction | Maximum amplitude of contraction reduced from 35 ± 1.13 mm to 27.8 ± 1.27 mm | Guinea Pig Tracheal Tissue | [13] |

| Table 2: Physiological and Cellular Effects of this compound. |

Affected Downstream Signaling Pathways

This compound's antagonism of muscarinic receptors disrupts several key intracellular signaling cascades that regulate airway smooth muscle contraction and mucus secretion.

M3 Receptor/Gq Pathway: Inhibition of Bronchoconstriction

The primary therapeutic effect of this compound, bronchodilation, is achieved by blocking the M3 receptor-mediated signaling cascade in airway smooth muscle cells.

-

Activation: Acetylcholine (ACh) binding to the M3 receptor activates the Gq alpha subunit of its associated heterotrimeric G-protein.[7]

-

PLC Activation: The activated Gq subunit stimulates phospholipase C (PLC).[14]

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[14][15]

-

Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[14][15]

-

Contraction Cascade:

-

The increased intracellular Ca²⁺ binds to calmodulin. The Ca²⁺-calmodulin complex then activates myosin light chain kinase (MLCK).[15]

-

DAG, along with Ca²⁺, activates protein kinase C (PKC).[15]

-

MLCK phosphorylates the myosin light chains, leading to actin-myosin cross-bridge cycling and smooth muscle contraction.

-

-

Role of cGMP: The interaction of acetylcholine with the muscarinic receptor on bronchial smooth muscle typically leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which contributes to muscle contraction.[2][4][5][16][17]

Effect of this compound: By competitively blocking ACh from binding to the M3 receptor, this compound prevents the entire cascade. This abrogates the production of IP₃ and DAG, prevents the release of intracellular Ca²⁺, and blocks the increase in cGMP, ultimately leading to the relaxation of airway smooth muscle and bronchodilation.[2][6]

M2 Receptor/Gi Pathway: Modulating ACh Release and cAMP Levels

Ipratropium's blockade of M2 receptors has more complex consequences due to the dual location and function of these receptors in the airways.

-

Presynaptic M2 Autoreceptors: Located on cholinergic nerve terminals, these receptors form a negative feedback loop. When activated by ACh, they inhibit further ACh release.[2][8]

-

Postsynaptic M2 Receptors on Smooth Muscle: These receptors are coupled to the Gi alpha subunit.

-

Activation: ACh binding activates the Gi protein.

-

Adenylyl Cyclase Inhibition: The activated Gi subunit inhibits adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP).[12][18] This leads to decreased intracellular cAMP levels. Since cAMP is a key signaling molecule for smooth muscle relaxation (mediating the effects of β₂-agonists), M2 receptor activation has a pro-contractile effect by opposing relaxation.[7][8]

-

Effect of this compound: Blocking postsynaptic M2 receptors prevents the inhibition of adenylyl cyclase. This can lead to maintained or slightly increased cAMP levels, complementing the M3-mediated bronchodilation.

-

RhoA/Rho-Kinase (ROCK) Pathway

Muscarinic receptor activation also contributes to a Ca²⁺-sensitization of the contractile apparatus through the RhoA/Rho-kinase (ROCK) pathway.[19][20]

-

Activation: M3 receptor activation, via Gq, can lead to the activation of the small GTPase RhoA.

-

ROCK Activation: GTP-bound RhoA activates Rho-kinase (ROCK).

-

MLCP Inhibition: ROCK phosphorylates the myosin-binding subunit of myosin light chain phosphatase (MLCP), which inhibits its activity.[20]

-

Sustained Contraction: By inhibiting MLCP, the dephosphorylation of myosin light chains is reduced. This leads to a sustained or enhanced contractile state at a given intracellular Ca²⁺ concentration.

Effect of this compound: By blocking the initial M3 receptor signal, ipratropium indirectly prevents the activation of the RhoA/ROCK pathway, contributing to smooth muscle relaxation by preventing Ca²⁺ sensitization.

Detailed Experimental Protocols

Investigating the effects of this compound on these signaling pathways requires specific and robust experimental methodologies. Below are detailed protocols for key experiments.

Radioligand Binding Assay for Muscarinic Receptors

This protocol is used to determine the binding affinity (Ki, Kd) and receptor density (Bmax) of this compound.[2][3][21]

Objective: To quantify the interaction between this compound and muscarinic receptors in a tissue or cell membrane preparation.

Materials:

-

Tissue homogenate (e.g., rat lung) or cell membranes expressing muscarinic receptors.

-

Radioligand (e.g., [³H]N-methylscopolamine, [³H]NMS).

-

Non-labeled this compound for competition assays.

-

Atropine (for determining non-specific binding).

-

Assay Buffer (e.g., 25 mM Tris, 3.75 mM MgCl₂, pH 7.4).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter and scintillation cocktail.

Procedure:

-

Tissue Preparation: Homogenize tissue (e.g., rat lung) in ice-cold buffer. Centrifuge the homogenate (e.g., at 40,000 x g for 20 min) and resuspend the pellet in fresh buffer. Repeat the wash step. Determine protein concentration of the final membrane suspension using a Bradford or Lowry assay.[22]

-

Assay Setup (Competition Binding):

-

In a 96-well plate, add a constant concentration of radioligand (e.g., [³H]NMS) to all wells.

-

Add increasing concentrations of unlabeled this compound to experimental wells.

-

For total binding, add only the radioligand and buffer.

-

For non-specific binding, add the radioligand and a high concentration of a non-labeled antagonist like atropine (e.g., 1 µM).[22]

-

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a set temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).[2][22]

-

Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound ligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression analysis (e.g., using Prism software) to determine the IC₅₀ value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[23]

Measurement of Intracellular Calcium ([Ca²⁺]i)

This protocol measures changes in intracellular calcium concentration in response to agonists and antagonists using fluorescent Ca²⁺ indicators.[17][24]

Objective: To visualize and quantify the inhibition of acetylcholine-induced Ca²⁺ release by this compound in airway smooth muscle cells.

Materials:

-

Primary human bronchial smooth muscle cells cultured on glass coverslips.

-

Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM).

-

Physiological salt solution (e.g., Krebs-Henseleit buffer).

-

Acetylcholine (agonist).

-

This compound (antagonist).

-

Fluorescence microscopy system equipped with a ratiometric imaging setup.

Procedure:

-

Cell Loading: Incubate the cultured smooth muscle cells with the membrane-permeant form of the dye, Fura-2 AM (e.g., 5 µM in physiological salt solution), for 30-60 minutes at 37°C. The AM ester allows the dye to cross the cell membrane.

-

De-esterification: Wash the cells with fresh buffer and allow 30 minutes for intracellular esterases to cleave the AM group, trapping the active Fura-2 dye inside the cells.

-

Imaging Setup: Mount the coverslip onto the stage of an inverted fluorescence microscope. Perfuse the cells with physiological salt solution.

-

Baseline Measurement: Excite the Fura-2 loaded cells alternately with light at 340 nm and 380 nm wavelengths and record the fluorescence emission at ~510 nm. Establish a stable baseline ratio (F₃₄₀/F₃₈₀).[25]

-

Antagonist Application: Perfuse the cells with a solution containing a specific concentration of this compound for a set pre-incubation period.

-

Agonist Stimulation: While continuing to record the fluorescence ratio, stimulate the cells by adding acetylcholine to the perfusion solution.

-

Data Analysis: The ratio of the fluorescence intensities (340/380 nm) is directly proportional to the intracellular Ca²⁺ concentration.[25] Compare the peak Ca²⁺ response to acetylcholine in the presence and absence of this compound to quantify the inhibitory effect.

Measurement of cGMP

This protocol quantifies the level of cGMP in tissue samples, which is expected to decrease with this compound treatment in the presence of an agonist.[15][26]

Objective: To measure the effect of this compound on acetylcholine-stimulated cGMP production in lung tissue.

Materials:

-

Lung tissue samples.

-

Reagents for tissue homogenization (e.g., 0.1 M HCl).

-

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit for cGMP.

-

Microplate reader.

Procedure:

-

Sample Collection: Flash-freeze lung tissue samples collected after experimental treatments (e.g., control, ACh stimulation, Ipratropium + ACh stimulation) in liquid nitrogen.

-

Homogenization: Homogenize the frozen tissue in 0.1 M HCl to stop enzymatic activity and extract cyclic nucleotides.

-

Centrifugation: Centrifuge the homogenate and collect the supernatant.

-

ELISA: Perform the competitive ELISA according to the manufacturer's instructions. This typically involves:

-

Adding samples and standards to a microplate pre-coated with a cGMP antibody.

-

Adding a fixed amount of horseradish peroxidase (HRP)-labeled cGMP, which competes with the cGMP in the sample for antibody binding sites.

-

Incubating, washing, and then adding a substrate solution. The color development is inversely proportional to the amount of cGMP in the sample.

-

-

Data Analysis: Measure the absorbance using a microplate reader. Generate a standard curve and calculate the cGMP concentration in the samples, typically normalized to the tissue protein content (e.g., pmol cGMP/mg protein).[15]

Conclusion

This compound exerts its therapeutic effects by competitively antagonizing muscarinic acetylcholine receptors, leading to a direct and potent inhibition of downstream signaling pathways that mediate bronchoconstriction and mucus secretion. Its primary action is the blockade of the Gq-coupled M3 receptor pathway, preventing PLC activation, IP₃-mediated Ca²⁺ release, and the subsequent contraction of airway smooth muscle. Furthermore, its interaction with Gi-coupled M2 receptors modulates acetylcholine release and cAMP levels, contributing in a complex manner to its overall pharmacological profile. A thorough understanding of these molecular mechanisms, supported by robust quantitative data and detailed experimental protocols, is essential for the continued development of novel and improved therapies for obstructive airway diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. eprints.usm.my [eprints.usm.my]

- 3. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of this compound on airway and pulmonary muscarinic receptors in a rat model of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Identification of cGMP-stimulated cyclic nucleotide phosphodiesterase in lung tissue with monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A method for direct patch-clamp recording from smooth muscle cells embedded in functional brain microvessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. [Effect of this compound on calcium activated potassium channel in tracheal smooth muscle cells from chronically hypoxic rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [The effect of inhaled this compound on airway and lung tissue muscarinic receptors in a rat model of COPD] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Comparative Study of the Beneficial Effects of Ipratropium and Beclomethasone against Insulin-Induced Tracheal Tissue Contraction in a Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Patch clamp electrophysiology [bio-protocol.org]

- 17. Human airway smooth muscle in cell culture: control of the intracellular calcium store - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A method for measuring Rho kinase activity in tissues and cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. RhoA/Rho‐kinases in asthma: from pathogenesis to therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Comparative characterization of lung muscarinic receptor binding after intratracheal administration of tiotropium, ipratropium, and glycopyrrolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 24. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. No evidence for altered intracellular calcium-handling in airway smooth muscle cells from human subjects with asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 26. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Anti-inflammatory Properties of Ipratropium Bromide In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipratropium bromide, a well-established short-acting muscarinic antagonist, is primarily utilized for its bronchodilatory effects in the management of chronic obstructive pulmonary disease (COPD). Beyond its role in smooth muscle relaxation, emerging in vitro evidence suggests that this compound may also possess anti-inflammatory properties. This technical guide provides an in-depth overview of the current understanding of these properties, focusing on key experimental data and detailed in vitro protocols to facilitate further research in this area. The guide summarizes quantitative data on cytokine inhibition, outlines methodologies for assessing effects on various immune cells, and visualizes relevant signaling pathways and experimental workflows.

Introduction

Chronic inflammation is a hallmark of respiratory diseases such as COPD and asthma. While the primary therapeutic action of this compound is the blockade of muscarinic receptors, leading to bronchodilation, its potential to modulate inflammatory processes is an area of growing interest.[1] Understanding the anti-inflammatory capacity of this widely used drug could open new avenues for its therapeutic application and for the development of novel anti-inflammatory agents. This guide serves as a technical resource for researchers aiming to investigate and characterize the in vitro anti-inflammatory effects of this compound.

Quantitative Data on Cytokine Inhibition

A key aspect of in vitro anti-inflammatory assessment is the quantification of cytokine modulation. The following table summarizes the reported effects of this compound on the production of pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in a lipopolysaccharide (LPS)-stimulated human monocytic cell line (THP-1).

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated THP-1 Cells

| Treatment Group | Concentration | Mean IL-6 Concentration (pg/mL) ± SEM | Mean TNF-α Concentration (pg/mL) ± SEM |

| Untreated Control (LPS only) | - | 262.85 ± 1.7 | 105.7 ± 1.9 |

| This compound | 1 x 10⁻⁸ M | 233.91 ± 3.62 | 90.5 ± 2.6 |

| This compound | 1 x 10⁻⁷ M | 236.26 ± 2.9 | 88.9 ± 2.1 |

| This compound | 1 x 10⁻⁶ M | 166.9 ± 3.3 | 75.4 ± 2.5 |

Data extracted from Mohammed et al., 2021.[2] The results for IL-6 showed a decline but were not statistically significant, whereas the reduction in TNF-α was noted.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the investigation of drug properties. This section provides methodologies for key in vitro assays relevant to the assessment of this compound's anti-inflammatory potential.

Cytokine Production in LPS-Stimulated THP-1 Cells

This protocol is based on the methodology described by Mohammed et al. (2021) to assess the effect of this compound on IL-6 and TNF-α production.[2]

Objective: To quantify the inhibitory effect of this compound on the production of pro-inflammatory cytokines in a human monocytic cell line stimulated with a bacterial endotoxin.

Materials:

-

Human monocytic cell line (THP-1)

-

Roswell Park Memorial Institute (RPMI) 1640 medium with GlutaMAX I

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (PenStrep)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Phosphate Buffered Saline (PBS)

-

Trypan Blue solution

-

Human IL-6 and TNF-α ELISA kits

Procedure:

-

Cell Culture: Culture THP-1 cells in RPMI 1640 medium supplemented with 10% FBS and 1% PenStrep at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed THP-1 cells in 96-well plates at a density of 1 x 10⁶ cells/mL.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 1 x 10⁻⁸ M, 1 x 10⁻⁷ M, 1 x 10⁻⁶ M) for a predetermined pre-incubation period.

-

Stimulation: Induce an inflammatory response by adding LPS (10 µg/mL) to the wells and incubate for a specified duration (e.g., 24 hours). Include an untreated control group (LPS only) and a vehicle control group.

-

Sample Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.

-

Cytokine Quantification: Determine the concentrations of IL-6 and TNF-α in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Diagram of Experimental Workflow:

Caption: Workflow for cytokine production assay.

Neutrophil Chemotaxis Assay

This is a standard protocol to assess the effect of a compound on the migration of neutrophils towards a chemoattractant.

Objective: To determine if this compound can inhibit the directed migration of neutrophils.

Materials:

-

Freshly isolated human neutrophils

-

Chemotaxis medium (e.g., RPMI with 0.5% BSA)

-

Chemoattractant (e.g., Interleukin-8 (IL-8) or N-Formylmethionyl-leucyl-phenylalanine (fMLP))

-

This compound

-

Boyden chamber or Transwell inserts (3-5 µm pore size)

-

Cell viability stain (e.g., Calcein-AM)

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation.

-

Assay Setup: Place the chemoattractant in the lower chamber of the Boyden chamber or Transwell plate.

-

Treatment: In the upper chamber, add the neutrophil suspension that has been pre-incubated with various concentrations of this compound or vehicle control.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 1-2 hours to allow for cell migration.

-

Quantification: Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by cell counting using a hemocytometer or by measuring the fluorescence of a cell viability dye.

Mast Cell Degranulation Assay

This protocol outlines a common method to measure the stabilizing effect of a compound on mast cells.

Objective: To evaluate the potential of this compound to inhibit the release of inflammatory mediators from mast cells.

Materials:

-

Rat Basophilic Leukemia cell line (RBL-2H3) or primary mast cells

-

Tyrode's buffer

-

Dinitrophenyl-human serum albumin (DNP-HSA) (antigen)

-

Anti-DNP IgE

-

This compound

-

p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) (substrate for β-hexosaminidase)

-

Triton X-100

Procedure:

-

Cell Sensitization: Sensitize RBL-2H3 cells with anti-DNP IgE overnight.

-

Washing: Wash the cells with Tyrode's buffer to remove unbound IgE.

-

Treatment: Pre-incubate the sensitized cells with various concentrations of this compound or vehicle control.

-

Degranulation Induction: Trigger degranulation by adding the antigen DNP-HSA. Include a control for total mediator release by lysing cells with Triton X-100.

-

Sample Collection: After incubation, collect the supernatant.

-

Enzyme Assay: Measure the activity of the released β-hexosaminidase by adding the pNAG substrate and measuring the absorbance at 405 nm. The percentage of degranulation is calculated relative to the total release control.

NF-κB Activation Assay

This protocol describes a method to assess the effect of a compound on the activation of the transcription factor NF-κB, a key regulator of inflammation.

Objective: To determine if this compound can inhibit the activation of the NF-κB signaling pathway.

Materials:

-

A suitable cell line (e.g., HEK293T or THP-1)

-

NF-κB luciferase reporter plasmid

-

Transfection reagent

-

Inflammatory stimulus (e.g., TNF-α or LPS)

-

This compound

-

Luciferase assay system

Procedure:

-

Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: After an overnight incubation, treat the transfected cells with various concentrations of this compound.

-

Stimulation: Stimulate the cells with TNF-α or LPS to activate the NF-κB pathway.

-

Cell Lysis: After the stimulation period, lyse the cells.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer. The NF-κB activity is expressed as the ratio of firefly to Renilla luciferase activity.

Signaling Pathways

The anti-inflammatory effects of a compound are often mediated through the modulation of specific intracellular signaling pathways. A primary pathway involved in inflammation initiated by bacterial components like LPS is the Toll-like receptor 4 (TLR4) pathway, which leads to the activation of NF-κB.[3][4]

Diagram of the LPS-Induced TLR4/NF-κB Signaling Pathway:

Caption: LPS-induced TLR4/NF-κB signaling cascade.

Conclusion

The available in vitro data, particularly on cytokine inhibition, suggest that this compound may possess modest anti-inflammatory properties.[2] However, further investigation is warranted to fully elucidate the extent and mechanisms of these effects. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to explore the impact of this compound on a wider range of inflammatory parameters, including its effects on neutrophil and mast cell function, and its potential to modulate key signaling pathways like NF-κB. Such studies will be instrumental in defining the complete pharmacological profile of this compound and could inform its future clinical applications.

References

Ipratropium Bromide and its Central Role in Modulating Cholinergic Neurotransmission in the Airways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of ipratropium bromide's mechanism of action and its pivotal role in the modulation of cholinergic neurotransmission within the respiratory airways. As a non-selective muscarinic receptor antagonist, this compound is a cornerstone therapy for obstructive lung diseases, primarily chronic obstructive pulmonary disease (COPD) and asthma.[1][2] This document elucidates the intricate signaling pathways, presents key quantitative data on its efficacy, and details the experimental protocols utilized to characterize its pharmacological profile.

Introduction: The Cholinergic System in Airway Regulation

The autonomic nervous system, particularly the parasympathetic branch, plays a dominant role in regulating airway tone.[3] The primary neurotransmitter, acetylcholine (ACh), is released from postganglionic parasympathetic nerve endings and acts on muscarinic acetylcholine receptors (mAChRs) located on airway smooth muscle and submucosal glands.[4] This stimulation triggers a cascade of intracellular events leading to bronchoconstriction and mucus secretion, key pathophysiological features of obstructive airway diseases.[2]

The cholinergic system in the airways is a complex network involving:

-

Neuronal Acetylcholine Release: Vagal nerve stimulation leads to the release of ACh at neuromuscular junctions in the airways.

-

Muscarinic Receptors: Five subtypes of muscarinic receptors (M1-M5) have been identified, with M1, M2, and M3 being the most relevant in the lungs.[5]

-

M1 Receptors: Located in parasympathetic ganglia, they facilitate neurotransmission.[5]

-

M2 Receptors: Situated on presynaptic nerve terminals, they act as autoreceptors, inhibiting further ACh release in a negative feedback loop.[4]

-

M3 Receptors: Predominantly found on airway smooth muscle cells and submucosal glands, their activation directly mediates bronchoconstriction and mucus secretion.[1][5]

-

-

Non-neuronal Acetylcholine: Emerging evidence suggests that various non-neuronal cells, including airway epithelial cells, can also synthesize and release ACh, contributing to airway inflammation and remodeling in a paracrine or autocrine fashion.[2]

This compound: Mechanism of Action

This compound is a quaternary ammonium derivative of atropine that functions as a competitive, non-selective antagonist of muscarinic receptors.[6] Its therapeutic effect in the airways is primarily attributed to the blockade of M3 receptors on bronchial smooth muscle.[5][6]

By binding to M3 receptors, this compound prevents acetylcholine from exerting its effects. This antagonism inhibits the activation of phospholipase C and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). The reduction in IP3 leads to decreased intracellular calcium mobilization, preventing the activation of calmodulin and myosin light chain kinase. Consequently, the phosphorylation of myosin is inhibited, leading to the relaxation of airway smooth muscle and bronchodilation.

Furthermore, the blockade of M3 receptors on submucosal glands reduces the secretion of mucus, which can contribute to airway obstruction.[5]

A critical aspect of this compound's action is its non-selectivity. It also blocks M1 and M2 receptors.[5] Blockade of the presynaptic M2 autoreceptors can paradoxically increase acetylcholine release from nerve endings.[7] However, the predominant clinical effect is bronchodilation due to the potent antagonism at the postsynaptic M3 receptors on smooth muscle.

Signaling Pathway of Cholinergic Bronchoconstriction

The following diagram illustrates the signaling cascade initiated by acetylcholine binding to M3 muscarinic receptors on airway smooth muscle cells, leading to bronchoconstriction.

Mechanism of Action of this compound

The following diagram illustrates how this compound intervenes in the cholinergic signaling pathway to induce bronchodilation.

References

- 1. cloud-clone.com [cloud-clone.com]

- 2. Use of this compound in asthma. Results of a multi-clinic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. s3.amazonaws.com [s3.amazonaws.com]

- 5. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derangedphysiology.com [derangedphysiology.com]

- 7. This compound potentiates bronchoconstriction induced by vagal nerve stimulation in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

Ipratropium Bromide's Attenuation of Mucus Secretion in Airway Epithelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism by which ipratropium bromide modulates mucus secretion in airway epithelial cells. The document outlines the underlying signaling pathways, presents available quantitative data, and details experimental protocols for investigating these effects.

Core Mechanism of Action

This compound is a non-selective muscarinic receptor antagonist.[1] Its primary effect on mucus secretion is mediated through the blockade of M3 muscarinic acetylcholine receptors (mAChRs) located on the surface of airway epithelial goblet cells and submucosal glands.[2] Acetylcholine (ACh), the natural ligand for these receptors, is a potent secretagogue, stimulating the release of mucins, the primary protein components of mucus.[3][4] By competitively inhibiting the binding of acetylcholine to M3 receptors, this compound effectively reduces cholinergic-mediated mucus hypersecretion.[1]

Signaling Pathway of Cholinergic-Mediated Mucin Secretion and its Inhibition by this compound

The binding of acetylcholine to the M3 muscarinic receptor on airway epithelial cells initiates a well-defined intracellular signaling cascade. This pathway is G-protein coupled, specifically involving the Gq alpha subunit. Activation of Gq leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration is a critical signal for the fusion of mucin-containing granules with the apical cell membrane, a process known as exocytosis. Concurrently, DAG activates protein kinase C (PKC), which can also contribute to the potentiation of mucin secretion.

This compound, by blocking the initial binding of acetylcholine to the M3 receptor, prevents the activation of this entire downstream signaling cascade, thereby inhibiting the release of mucin granules and reducing mucus secretion.

References

- 1. Effect of this compound on airway mucociliary function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Muscarinic Receptor Antagonists: Effects on Pulmonary Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Autocrine Acetylcholine, Induced by IL-17A via NFκB and ERK1/2 Pathway Activation, Promotes MUC5AC and IL-8 Synthesis in Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Autocrine Acetylcholine, Induced by IL-17A via NFκB and ERK1/2 Pathway Activation, Promotes MUC5AC and IL-8 Synthesis in Bronchial Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for nebulized Ipratropium bromide delivery in rodent models

Application Notes: Nebulized Ipratropium Bromide in Rodent Models

Introduction

This compound is a nonselective, short-acting muscarinic antagonist widely used as a bronchodilator for managing chronic obstructive pulmonary disease (COPD) and asthma.[1][2] It functions by blocking the action of acetylcholine on muscarinic receptors in the airways, leading to a decrease in cyclic guanosine monophosphate (cGMP) production and subsequent relaxation of the airway smooth muscles.[3] In preclinical research, rodent models are essential for studying respiratory diseases and evaluating potential therapeutics. Nebulized delivery of this compound to these models is a preferred method as it allows for direct, localized administration to the lungs, minimizing systemic side effects and mimicking the clinical route of administration in humans.[1][4]

Mechanism of Action

This compound competitively inhibits muscarinic acetylcholine receptors (M1, M2, and M3).[1][5] In the respiratory tract, acetylcholine released from cholinergic nerve endings binds to M3 receptors on smooth muscle cells, causing bronchoconstriction, and to M1 receptors which also contribute to this effect.[1][5] Ipratropium blocks these receptors, preventing bronchoconstriction and also reducing mucus secretion, which is partially stimulated by acetylcholine.[1] As a nonselective blocker, it also antagonizes M2 autoreceptors on nerve endings, which can paradoxically increase acetylcholine release; however, its primary effect in the airways is bronchodilation.[3][5]

Key Experimental Considerations

-

Delivery System: The choice of nebulizer (e.g., jet or ultrasonic/vibrating mesh) and exposure chamber (nose-only or whole-body) is critical.[4][6][7] Nose-only systems provide a more controlled and direct dose to each animal, while whole-body chambers allow for the exposure of freely moving animals.[4][6]

-

Aerosol Characteristics: The particle size (droplet size) of the aerosol is a key determinant of deposition within the respiratory tract. For deep lung delivery in rodents, droplet sizes between 1 and 3 µm are considered optimal.[7]

-

Dose Calculation: The actual deposited dose in the lungs depends on the aerosol concentration, duration of exposure, the animal's minute ventilation, and the deposition fraction of the particles.[4] It is crucial to characterize the aerosol and calculate the estimated deposited dose rather than relying solely on the starting concentration in the nebulizer.

-

Animal Handling: Proper handling and restraint are necessary, especially for nose-only exposure, to ensure the animal inhales the aerosol effectively and to minimize stress, which can affect physiological responses.[4]

Quantitative Data Summary

The following table summarizes key parameters for nebulized this compound delivery as reported in rodent studies.

| Parameter | Rodent Species | This compound Concentration | Exposure Details | Key Outcome/Finding | Reference |

| Solution Concentration | Mouse (C57Bl/6) | 1 mg/mL in 0.9% saline | Syringe pump feed rate: 1 mL/min into a jet nebulizer. Exposure times: 5, 15, and 45 min. | Inhibited methacholine-induced bronchoconstriction with a calculated ED₅₀ of 0.1 µg/kg deposited dose. | [4] |

| Solution Concentration | Rat (Sprague-Dawley) | 0.025% aerosolized solution | Inhalation in an airtight chamber for 20 minutes, twice daily. | Long-term (30-day) inhalation resulted in an upregulation of muscarinic receptors in the airway and lung tissues. | [8] |

| Toxicity (Oral LD₅₀) | Mouse | >1000 mg/kg | Oral administration | Provides a baseline for the compound's general toxicity, though inhalation toxicity is lower due to poor absorption. | [9][10] |

| Toxicity (Oral LD₅₀) | Rat | ~1700 mg/kg | Oral administration | Systemic toxicity data for comparison. | [9][10] |

Experimental Protocols

Protocol 1: Nebulized this compound Delivery to Mice via Nose-Only Exposure

This protocol is adapted from a study investigating the reversal of methacholine-induced bronchoconstriction.[4]

Materials:

-

This compound powder

-

Sterile 0.9% saline

-

Jet nebulizer

-

Syringe pump

-

Nose-only inhalation exposure unit with animal restrainers

-

Pressurized air source with flow meter

-

Analytical balance and volumetric flasks

Methodology:

-

Preparation of this compound Solution:

-

Accurately weigh this compound powder and dissolve it in 0.9% normal saline to achieve a final concentration of 1 mg/mL.[4]

-

Ensure the solution is fully dissolved and clear.

-

Fill a 100 mL syringe with the prepared solution.

-

-

Nebulizer and Exposure System Setup:

-

Place the syringe into a syringe pump and set the flow rate to 1 mL/min to feed the jet nebulizer.[4]

-

Connect the pressurized air source to the jet nebulizer and set the airflow to 10 L/min.[4]

-

Connect the nebulizer output to the central aerosol plenum of the nose-only inhalation unit.

-

Activate the system and allow the aerosol concentration within the chamber to stabilize (typically 15-30 minutes), which can be monitored with a real-time aerosol monitor.[4]

-

-

Animal Preparation and Exposure:

-

Acclimatize 8-week-old C57Bl/6 mice to the facility for at least one week prior to the experiment.

-

Gently load each mouse into a nose-only restraining tube, ensuring the nose protrudes into the exposure port. Adjust the plunger to prevent the animal from turning around while allowing for breathing and temperature regulation.[4]

-

Once the aerosol concentration is stable, insert the restraining tubes containing the mice into the ports of the inhalation unit.

-

Expose the mice for a predetermined duration. To achieve different deposited doses, exposure times can be varied (e.g., 5, 15, and 45 minutes).[4]

-

-

Post-Exposure and Dose Calculation:

-

After the exposure period, carefully remove the mice from the restrainers and return them to their home cages.

-

Monitor the animals for any adverse effects.

-

The deposited dose (in µg/kg) can be calculated using the formula: (Aerosol Concentration [µg/L] * Minute Ventilation [L/min] * Exposure Duration [min]) / Body Weight [kg].[4] The aerosol concentration is determined by gravimetric analysis of a filter sampling the aerosol, and minute ventilation can be estimated using allometric equations based on body weight.[4]

-

Protocol 2: Whole-Chamber Nebulization for Rats

This protocol is based on a study of COPD in rats.[8]

Materials:

-

This compound solution (e.g., 0.025%)

-

Airtight, whole-body exposure chamber

-

Ultrasonic or jet nebulizer

-

Air compressor or pressurized air source

Methodology:

-

Animal and Chamber Preparation:

-

Nebulization and Exposure:

-

Post-Exposure:

-

After 20 minutes, turn off the nebulizer and allow the aerosol to clear from the chamber before removing the animal.

-

Return the rat to its home cage and monitor for any behavioral changes or signs of distress.

-

For chronic studies, this procedure can be repeated (e.g., twice daily for a period of weeks).[8]

-

Visualizations

Signaling Pathway of this compound

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Dry Powder and Nebulized Aerosol Inhalation of Pharmaceuticals Delivered to Mice Using a Nose-only Exposure System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The development of anticholinergics in the management of COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. maze.conductscience.com [maze.conductscience.com]

- 7. Low-dose intrapulmonary drug delivery device for studies on next-generation therapeutics in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of this compound on airway and pulmonary muscarinic receptors in a rat model of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound and Albuterol Sulfate [dailymed.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

Application Notes: In Vitro Assay Development for Screening Ipratropium Bromide Analogs

Introduction

Ipratropium bromide is a synthetic anticholinergic agent and a quaternary ammonium derivative of atropine.[1] It is widely used as a bronchodilator for the management of chronic obstructive pulmonary disease (COPD) and asthma.[2] this compound acts as a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs), primarily M1, M2, and M3 subtypes.[3][4] In the airways, acetylcholine is the primary parasympathetic neurotransmitter that causes bronchoconstriction and mucus secretion through its action on M3 muscarinic receptors on bronchial smooth muscle and glandular cells.[3][4] By blocking these receptors, this compound inhibits the effects of acetylcholine, leading to bronchodilation and reduced mucus secretion.[1][5] The development of analogs of this compound is aimed at discovering compounds with improved selectivity, longer duration of action, and a better side-effect profile.[3] High-throughput in vitro screening assays are essential for the efficient identification and characterization of such analogs.[6][7]

This application note details the protocols for two key in vitro assays for screening this compound analogs: a competitive radioligand binding assay to determine the affinity of the analogs for the M3 muscarinic receptor, and a functional calcium mobilization assay to assess their antagonist activity.[8][9]

Experimental Protocols

M3 Muscarinic Receptor Competitive Binding Assay

This assay determines the binding affinity (Ki) of test compounds for the M3 muscarinic receptor by measuring their ability to displace a radiolabeled antagonist.

Materials:

-

Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human M3 muscarinic receptor.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).[10]

-

Non-specific Binding Control: Atropine.[11]

-

Test Compounds: this compound analogs.

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 1 mM MgCl₂, pH 7.5.[12]

-

Scintillation Cocktail.

-

96-well Filter Plates.

-

Scintillation Counter.

Protocol:

-

Compound Preparation: Prepare serial dilutions of the test compounds and atropine in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membranes, [³H]-NMS (at a final concentration equal to its Kd), and either a test compound, atropine (for non-specific binding), or buffer (for total binding).

-

Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking to reach equilibrium.[10]

-

Filtration: Rapidly filter the contents of each well through a 96-well filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.[12]

-

Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (counts in the presence of a high concentration of atropine) from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

-

Calcium Mobilization Functional Assay

This assay measures the ability of the test compounds to antagonize the agonist-induced increase in intracellular calcium, a downstream effect of M3 receptor activation.[14][15]

Materials:

-

Cell Line: CHO or HEK293 cells stably expressing the human M3 muscarinic receptor.[8]

-

Agonist: Carbachol or acetylcholine.

-

Calcium-sensitive fluorescent dye: Fluo-4 AM or similar.[15]

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Probenecid: To prevent dye leakage.[8]

-

Test Compounds: this compound analogs.

-

96- or 384-well black, clear-bottom plates.

-

Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR). [15]

Protocol:

-